1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is a complex organic compound with a unique tricyclic structure. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction followed by isothiocyanation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: A simpler tricyclic compound with similar structural features.
Isotwistane: Another tricyclic compound with different functional groups.
Tricyclo[4.3.1.03,7]decane: A related compound with a different ring structure.
Uniqueness
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is unique due to its specific combination of a tricyclic core and isothiocyanato functional group. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
351328-45-5 |
---|---|
Formule moléculaire |
C14H21NS |
Poids moléculaire |
235.39 g/mol |
Nom IUPAC |
1-isothiocyanato-3,5,7-trimethyladamantane |
InChI |
InChI=1S/C14H21NS/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)15-10-16/h4-9H2,1-3H3 |
Clé InChI |
VGPIOEGZPIVUOE-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3(CC(C1)(CC(C2)(C3)N=C=S)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.